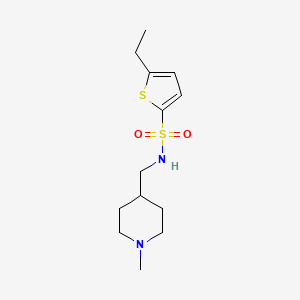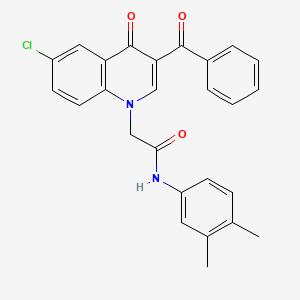
5-ethyl-N-((1-methylpiperidin-4-yl)methyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-N-((1-methylpiperidin-4-yl)methyl)thiophene-2-sulfonamide, also known as EMD-1214063, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide-containing compounds, which have been shown to possess a wide range of biological activities.
Applications De Recherche Scientifique
Occurrence and Sources
- Indoor and Outdoor Air Sources : A study highlights the presence of perfluorinated alkyl sulfonamides (PFASs), including N-methylperfluorooctane sulfonamidoethanol (MeFOSE), in indoor air, house dust, and outdoor air. The study found that indoor air concentrations were significantly higher than outdoor, indicating indoor sources contribute to outdoor contamination. The partitioning to house dust was underpredicted by existing models, suggesting a complex interaction between air and dust that may involve oversaturation of dust with PFASs or high activity coefficients of PFASs in octanol (Shoeib et al., 2005).
Human Exposure
- Human Exposure Assessment : The same study estimated human exposure through inhalation and dust ingestion based on median air and dust concentrations. Inhalation (assuming 100% absorption) and dust ingestion pathways contributed to approximately 40 and approximately 20 ng d(-1) respectively. For children, dust ingestion was the dominant pathway, accounting for approximately 44 ng d(-1) (Shoeib et al., 2005).
Environmental and Health Monitoring
- Polyfluoroalkyl Compounds in Population : A study measured concentrations of polyfluoroalkyl compounds (PFCs), including perfluorooctane sulfonic acid (PFOS), in serum samples from the U.S. population. The study found prevalent exposures to several PFCs and provided a baseline for the population's exposure, which is crucial for setting research priorities and understanding health implications (Calafat et al., 2007).
Therapeutic Applications
- Active Therapeutic Moiety of Sulphasalazine : Research has been conducted to identify the active therapeutic component of Sulphasalazine, a drug used for treating ulcerative colitis. It was found that 5-aminosalicylic acid (5-A.S.A.) is the active therapeutic part of the drug, suggesting the significance of the sulfonamide structure in the drug's therapeutic action (Khan et al., 1977).
Risk Factors and Adverse Reactions
- Sulfonamide Hypersensitivity Reactions : A study investigated sulfonamide hypersensitivity reactions and found a correlation with the slow acetylation phenotype. This suggests a genetic predisposition to adverse reactions based on the metabolism of sulfonamides, highlighting the importance of understanding individual variations in drug metabolism and detoxification pathways (Rieder et al., 1991).
Propriétés
IUPAC Name |
5-ethyl-N-[(1-methylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S2/c1-3-12-4-5-13(18-12)19(16,17)14-10-11-6-8-15(2)9-7-11/h4-5,11,14H,3,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFBQVUOXXBNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2645274.png)


![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2645280.png)
![Methyl 3-{[(4-ethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2645282.png)



![4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B2645288.png)
![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2645289.png)


![(5-fluoropyridin-3-yl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2645295.png)